3-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-Fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position and a 1,3,4-oxadiazole ring linked to a 3-methanesulfonylphenyl group. This compound is part of a broader class of oxadiazoles known for their diverse pharmacological activities, including enzyme inhibition, antimicrobial, and anticancer properties. Its structural features, such as the electron-withdrawing methanesulfonyl group and fluorine atom, likely enhance binding to biological targets by modulating electronic effects and lipophilicity.
Properties
IUPAC Name |
3-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-25(22,23)13-7-3-5-11(9-13)15-19-20-16(24-15)18-14(21)10-4-2-6-12(17)8-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMNONDRJMQLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions . The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Chemical Reactions Analysis
3-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
3-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets may lead to the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Antifungal Oxadiazoles: LMM5 and LMM11
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- However, LMM5’s sulfamoyl substituent contributes to superior antifungal potency.
Antimicrobial Oxadiazoles: OZE-I, OZE-II, and OZE-III
- OZE-I (N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide)
- OZE-II (N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide)
- Comparison : The target compound’s methanesulfonyl group may improve solubility and membrane penetration compared to OZE-I’s cyclopropane carboxamide. However, OZE-II’s dual sulfonyl and dimethoxy groups confer superior biofilm disruption.
Enzyme-Targeting Oxadiazoles: TAS1553 and BA92456
- TAS1553 (5-chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide)
- BA92456 (3-(4-chlorobenzenesulfonamido)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide) Key Features: Chlorobenzenesulfonamido and methanesulfonylphenyl groups.
- Comparison : The target compound’s fluorine atom may reduce metabolic degradation compared to TAS1553’s chloro group. BA92456’s dual sulfonamide groups suggest broader enzyme inhibition but require further validation.
Pharmacological and Physicochemical Properties
Table 1: Structural and Activity Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP* | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 415.46 | 3.2 | 10–20 (DMSO) |
| LMM5 | ~550 | 4.1 | 50 (DMSO) |
| OZE-II | 488.51 | 2.8 | 15–30 (DMSO) |
| TAS1553 | ~600 | 3.5 | <10 (DMSO) |
*Estimated using fragment-based methods.
Biological Activity
3-Fluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
This structure indicates the presence of a fluorine atom, an oxadiazole ring, and a methanesulfonyl group, which are critical for its biological activity.
Research indicates that this compound exhibits significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. The inhibition of GSK-3β can lead to the modulation of several signaling pathways involved in cell proliferation and survival.
Table 1: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| GSK-3β Inhibition | Modulates cell signaling pathways |
| Antitumor Activity | Induces apoptosis in cancer cells |
| Neuroprotective Effects | Potentially beneficial in neurodegenerative diseases |
Pharmacological Effects
The compound has been evaluated for its pharmacological effects in several studies:
- Antitumor Activity : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against breast cancer cells with an IC50 value indicating potent activity.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may protect neuronal cells from apoptosis induced by oxidative stress. This effect is particularly relevant for conditions like Alzheimer's disease.
Case Study: Antitumor Efficacy
A study conducted on human breast cancer cell lines reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, highlighting its potential as a therapeutic agent against breast cancer.
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its safety in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
